

Application Notes and Protocols: Etherification of 11-Bromo-1-undecanol

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Compound of Interest

Compound Name: *11-Bromo-1-undecanol*

Cat. No.: *B108197*

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These application notes provide a detailed experimental procedure for the etherification of **11-bromo-1-undecanol** to synthesize 11-bromo-1-methoxyundecane via the Williamson ether synthesis. This protocol is intended for laboratory use by qualified personnel.

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN_2) mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether linkage.^{[1][2]} **11-Bromo-1-undecanol** is a bifunctional molecule containing both a hydroxyl group and a bromine atom, making it a versatile building block in organic synthesis. The selective etherification of the hydroxyl group allows for further functionalization at the bromine terminus.

This protocol details the methylation of **11-bromo-1-undecanol** using sodium hydride as a base and methyl iodide as the alkylating agent in a polar aprotic solvent.

Reaction Scheme

The overall reaction for the methylation of **11-bromo-1-undecanol** is as follows:

Data Presentation

The following tables summarize the key quantitative data for the experimental procedure.

Table 1: Reagent and Solvent Quantities

Reagent/Solvent	Molecular Weight (g/mol)	Moles (mmol)	Equivalents	Volume/Mass
11-Bromo-1-undecanol	251.20	10.0	1.0	2.51 g
Sodium Hydride (60% dispersion in mineral oil)	24.00 (NaH)	12.0	1.2	0.48 g
Methyl Iodide	141.94	15.0	1.5	0.94 mL
Anhydrous Tetrahydrofuran (THF)	-	-	-	50 mL
Diethyl Ether	-	-	-	~150 mL
Saturated Ammonium Chloride (aq)	-	-	-	~50 mL
Water	-	-	-	~100 mL
Brine	-	-	-	~50 mL
Anhydrous Sodium Sulfate	-	-	-	As needed

Table 2: Expected Product Yield and Characterization

Product	Molecular Weight (g/mol)	Theoretical Yield (g)	Appearance
11-Bromo-1-methoxyundecane	265.23	2.65	Colorless oil

Experimental Protocol

Materials and Equipment

- Two-necked round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Septa
- Syringes and needles
- Argon or nitrogen gas inlet
- Ice bath
- Heating mantle with temperature control
- Separatory funnel (250 mL)
- Rotary evaporator
- Glassware for extraction and drying
- Flash chromatography system (optional, for high purity)

Reagent Preparation and Handling

- Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle in a fume hood under an inert atmosphere. The 60% dispersion in mineral oil can be weighed directly, but care should be taken to minimize exposure to air and moisture.
- Anhydrous Solvents: Use freshly distilled or commercially available anhydrous THF to prevent quenching of the sodium hydride and the alkoxide intermediate.
- Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Detailed Experimental Procedure

- Reaction Setup:
 - Dry a 100 mL two-necked round-bottom flask and equip it with a magnetic stir bar and a septum.
 - Flush the flask with argon or nitrogen gas to ensure an inert atmosphere.
- Formation of the Alkoxide:
 - To the flask, add **11-bromo-1-undecanol** (2.51 g, 10.0 mmol).
 - Dissolve the alcohol in 40 mL of anhydrous THF and stir the solution.
 - Carefully add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol) portion-wise to the stirred solution at room temperature. Hydrogen gas will evolve, so ensure adequate ventilation.
 - Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the sodium alkoxide.
- Etherification:
 - Cool the reaction mixture to 0 °C using an ice bath.
 - Slowly add methyl iodide (0.94 mL, 15.0 mmol) to the suspension via syringe.
 - After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
 - Stir the reaction mixture at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride.

- Add 40 mL of water and transfer the mixture to a 250 mL separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

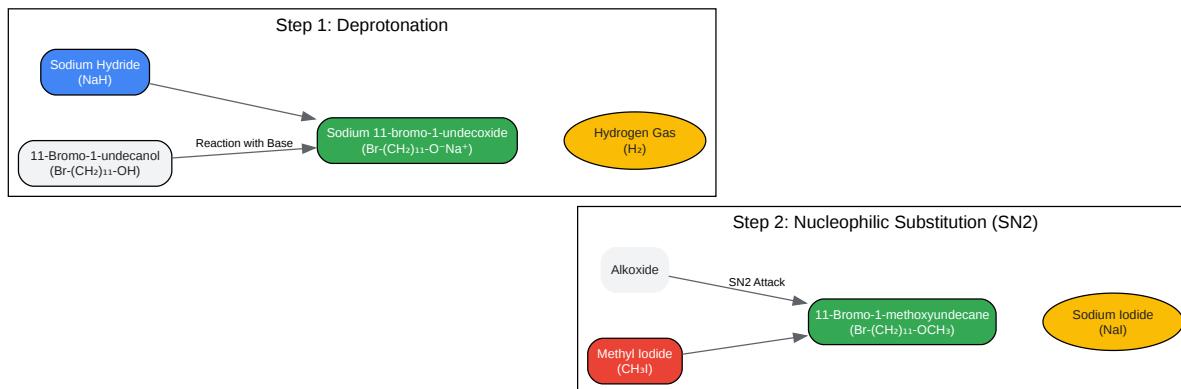
Purification

The crude 11-bromo-1-methoxyundecane can be purified by flash column chromatography on silica gel.

- TLC Analysis: Determine a suitable eluent system by TLC. A mixture of hexane and ethyl acetate is a good starting point. The product, being more nonpolar than the starting alcohol, will have a higher R_f value.
- Column Chromatography:
 - Pack a silica gel column with the chosen eluent system.
 - Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
 - Elute the column with the chosen solvent system, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.
 - Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 11-bromo-1-methoxyundecane as a colorless oil.

Visualizations

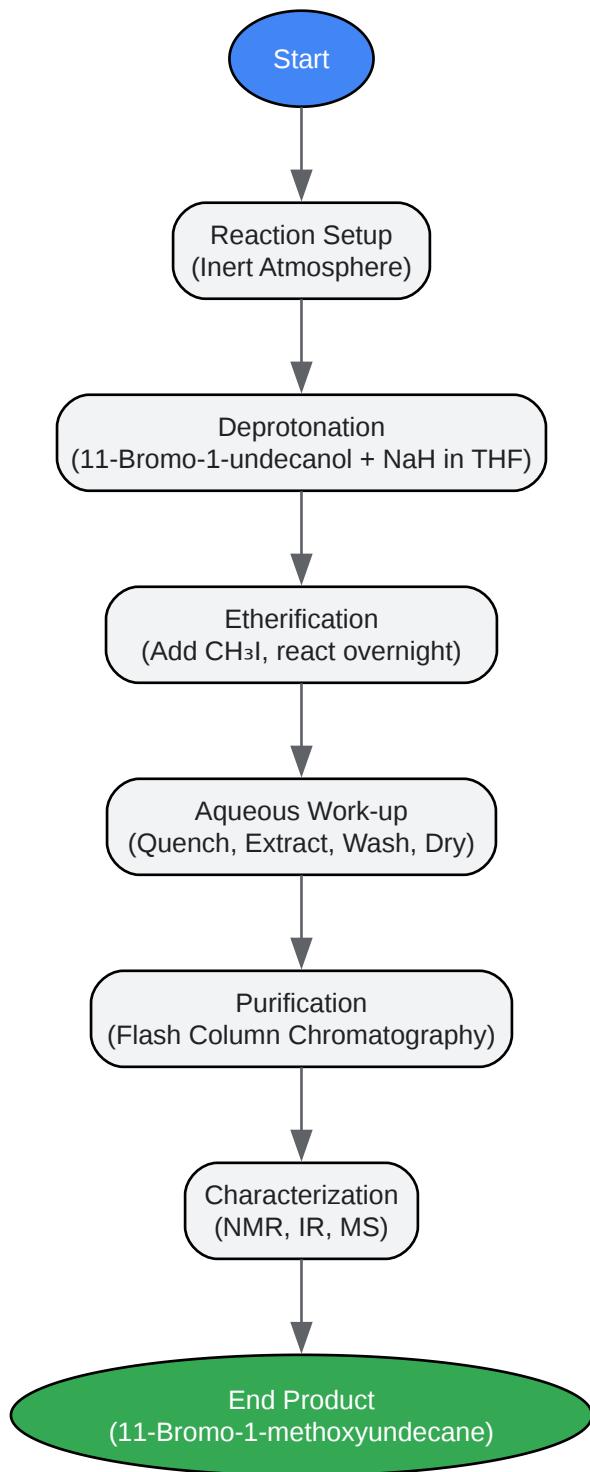
Signaling Pathway (Reaction Mechanism)



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Caption: Williamson Ether Synthesis Mechanism.

Experimental Workflow



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References

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